N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine
Description
N'-(2,2-Diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine (CAS No. 627519-74-8) is a branched ethane-1,2-diamine derivative featuring two distinct aromatic substituents: a 2,2-diphenylethyl group and a 4-phenylbutyl chain. This compound is categorized as a biochemical and pharmaceutical intermediate, serving as a building block for drug discovery and specialty chemical synthesis . Its structure combines flexibility from the ethylenediamine backbone with steric bulk from the aromatic moieties, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
CAS No. |
627519-74-8 |
|---|---|
Molecular Formula |
C26H32N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C26H32N2/c1-4-12-23(13-5-1)14-10-11-19-27-20-21-28-22-26(24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-9,12-13,15-18,26-28H,10-11,14,19-22H2 |
InChI Key |
DAUIWYTZLGPMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be modified by introducing the diphenylethyl and phenylbutyl groups.
Introduction of Diphenylethyl Group: This step might involve a Friedel-Crafts alkylation reaction where diphenylethyl chloride reacts with ethane-1,2-diamine in the presence of a Lewis acid catalyst.
Addition of Phenylbutyl Group: The phenylbutyl group can be introduced through a similar alkylation reaction using phenylbutyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield amine oxides, while reduction could produce simpler amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N’-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The target compound belongs to a family of substituted ethane-1,2-diamines. Key structural analogs and their distinguishing features are outlined below:
Key Comparative Parameters
Steric and Electronic Effects
- Aromatic Bulk : The target compound’s 2,2-diphenylethyl group introduces significant steric hindrance compared to smaller substituents like the 4-fluoro-2-methylbenzyl group in or the 4-methylphenyl groups in . This bulk may reduce solubility in polar solvents but enhance binding to hydrophobic targets (e.g., lipid membranes, aromatic receptor pockets).
- The absence of halogens in the target compound suggests a different binding profile .
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : The target compound’s dual aromatic systems make it a candidate for modulating serotonin or dopamine receptors, similar to dibenzylethylenediamine derivatives used in penicillin formulations (e.g., benzathine benzylpenicillin ).
- Comparative Solubility : Derivatives with polar groups (e.g., methoxy in , dimethylamine in ) exhibit improved aqueous solubility compared to the highly lipophilic target compound .
Biological Activity
N'-(2,2-diphenylethyl)-N-(4-phenylbutyl)ethane-1,2-diamine is a compound with intriguing biological properties that have garnered research interest. This article delves into its synthesis, biological activity, and potential applications based on available literature.
The compound can be synthesized through multi-step organic reactions. A common method involves the reaction of 2,2-diphenylethylamine with 4-phenylbutylamine under controlled conditions, typically using a suitable base in an inert atmosphere to prevent oxidation. The synthesis process is optimized for yield and purity, often utilizing advanced purification techniques such as recrystallization and chromatography.
Chemical Properties:
- Molecular Formula: C28H30N2
- Molecular Weight: 394.5 g/mol
- CAS Number: 627519-78-2
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in biochemical pathways that may have therapeutic implications.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have evaluated the antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be compared to standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values.
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 32 | Gentamycin |
| Escherichia coli | 64 | Ciprofloxacin |
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have demonstrated that this compound can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The cytotoxic effects were measured using assays like MTT and crystal violet staining.
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MDA-MB-231 | 15 | Cisplatin |
| HepG-2 | 20 | Doxorubicin |
Case Studies
- Study on Antimicrobial Activity : A study published in a peer-reviewed journal assessed the antimicrobial properties of this compound against several bacterial strains. Results indicated that the compound exhibited potent activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Cytotoxicity Analysis : Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
